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Compound of Interest

Compound Name: (S)-Rasagiline

Cat. No.: B1139387 Get Quote

(S)-Rasagiline, marketed as Azilect®, is a potent, irreversible monoamine oxidase-B (MAO-B)

inhibitor utilized in the management of Parkinson's disease. Its development represents a

significant advancement in neuropharmacology, offering a selective mechanism of action to

enhance dopaminergic activity in the brain. This technical guide provides an in-depth

exploration of the discovery of (S)-Rasagiline and a detailed overview of its chemical synthesis

processes, tailored for researchers, scientists, and professionals in drug development.

Discovery and Development
The journey of Rasagiline began in the 1970s with the synthesis of the racemic compound, N-

propargyl-1-aminoindan (AGN-1135), by Aspro Nicholas.[1] However, its potential as a

treatment for Parkinson's disease was later recognized by Professor Moussa B. H. Youdim and

Professor John Finberg at the Technion-Israel Institute of Technology.[2][3] Their research, in

collaboration with Teva Pharmaceutical Industries, identified the (R)-enantiomer, Rasagiline, as

the pharmacologically active form, exhibiting potent and selective inhibition of MAO-B.[1][4] The

(S)-enantiomer was found to be significantly less active.

This discovery was pivotal, as it offered a second-generation MAO-B inhibitor after selegiline,

but with a distinct metabolic profile. Unlike selegiline, which is metabolized to amphetamine

derivatives, Rasagiline is metabolized to (R)-1-aminoindan, which is non-amphétaminique.

Following extensive preclinical and clinical development, Rasagiline received its first approval

in Israel and Europe in 2005 for the treatment of Parkinson's disease. The U.S. Food and Drug

Administration (FDA) granted approval in 2006.
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Chemical Synthesis of (S)-Rasagiline
The stereospecific synthesis of (S)-Rasagiline is crucial for its therapeutic efficacy. Various

synthetic strategies have been developed to obtain the desired (R)-enantiomer with high purity.

These methods can be broadly categorized into classical resolution, enantioselective

synthesis, and biocatalytic approaches.

Classical Resolution of Racemic N-Propargyl-1-
aminoindan
One of the earliest and most straightforward methods for obtaining enantiomerically pure

Rasagiline involves the resolution of a racemic mixture of N-propargyl-1-aminoindan. This is

typically achieved by fractional crystallization using a chiral resolving agent.

Experimental Protocol:

Synthesis of Racemic N-Propargyl-1-aminoindan: Racemic 1-aminoindan is reacted with a

propargylating agent, such as propargyl bromide or propargyl chloride, in the presence of a

base like potassium carbonate in a suitable solvent (e.g., acetonitrile). The reaction mixture

is heated, and after completion, the racemic product is isolated.

Resolution: The racemic N-propargyl-1-aminoindan is dissolved in a suitable solvent, and a

chiral acid, most commonly L-(+)-tartaric acid, is added.

Fractional Crystallization: The diastereomeric salt of (R)-Rasagiline with the chiral acid

preferentially crystallizes from the solution upon cooling.

Isolation of (R)-Rasagiline: The crystallized salt is collected by filtration and then treated with

a base to liberate the free (R)-Rasagiline base.

Salt Formation: The final step involves the formation of a pharmaceutically acceptable salt,

typically the mesylate salt, by reacting the free base with methanesulfonic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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